molecular formula C17H20N2O2S2 B7726798 MFCD03618950

MFCD03618950

Cat. No.: B7726798
M. Wt: 348.5 g/mol
InChI Key: OFYXTZMLNNTZJV-UHFFFAOYSA-N
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Description

Based on the evidence, compounds with analogous MDL identifiers (e.g., boronic acids, trifluoromethyl-substituted ketones) often serve as intermediates in organic synthesis, pharmaceuticals, or materials science . For instance, boronic acids like those in are critical in Suzuki-Miyaura cross-coupling reactions, while trifluoromethyl-substituted compounds () are valued for their metabolic stability in drug design.

Hypothetically, MFCD03618950 may share properties with these classes, such as moderate solubility (0.24–0.69 mg/ml), bioavailability scores (~0.55), and synthetic accessibility indices (2.07–2.15) . However, without direct data, this introduction is inferred from structurally similar compounds in the evidence.

Properties

IUPAC Name

7-methyl-2-(2-oxopropylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-4-7-19-16(21)14-12-6-5-10(2)8-13(12)23-15(14)18-17(19)22-9-11(3)20/h4,10H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYXTZMLNNTZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03618950 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes include:

    Step 1: Preparation of intermediate A by reacting precursor X with reagent Y under specific temperature and pressure conditions.

    Step 2: Conversion of intermediate A to intermediate B using catalyst C and solvent D.

    Step 3: Final reaction of intermediate B with reagent E to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key factors include temperature control, pressure regulation, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

MFCD03618950 undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve halogens or other nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD03618950 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an important tool for chemists, biologists, and industrial researchers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on compounds with analogous MDL identifiers and functional groups from the evidence:

Table 1: Key Properties of MFCD03618950 and Similar Compounds

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 2-(4-Nitrophenyl)benzimidazole
Molecular Formula Not Available C₆H₅BBrClO₂ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~200–235 Da 235.27 202.17 201.02
Log Po/w (XLOGP3) 1.5–2.5 (estimated) 2.15 3.12 2.63
Solubility (mg/ml) 0.2–0.7 (estimated) 0.24 0.45 0.69
Bioavailability Score 0.55 (estimated) 0.55 0.85 0.55
Synthetic Accessibility Moderate (2.0–2.5) 2.07 1.95 2.15
Key Applications Organic synthesis, drug intermediates Cross-coupling reactions Pharmaceutical intermediates Catalysis, materials science

Structural and Functional Comparisons

  • Boronic Acid Derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid ) :

    • Similarities : High reactivity in cross-coupling reactions, moderate solubility (0.24 mg/ml), and low BBB permeability.
    • Differences : this compound may lack bromine/chlorine substituents, altering its electronic profile and reaction selectivity.
  • Trifluoromethyl-Substituted Ketones (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one ) :

    • Similarities : High metabolic stability due to trifluoromethyl groups, moderate Log Po/w (~3.12).
    • Differences : this compound’s absence of trifluoromethyl groups could reduce its lipophilicity and pharmacokinetic performance.
  • Benzimidazole Derivatives (e.g., 2-(4-Nitrophenyl)benzimidazole ) :

    • Similarities : Use in catalysis and materials science, moderate synthetic accessibility (2.15).
    • Differences : Benzimidazoles exhibit higher thermal stability, whereas this compound may prioritize solubility for biomedical applications.

Experimental and Industrial Relevance

  • Synthetic Methods :

    • Boronic acids () use Pd-catalyzed cross-coupling, requiring precise stoichiometry and temperature control (75°C, 1.3 hours) .
    • Trifluoromethyl ketones () involve sulfonyl hydrazine intermediates and column chromatography for purity .
    • This compound’s synthesis might align with these methods but require optimization for yield and scalability.
  • Thermodynamic Properties :

    • Higher molecular weight (>200 Da) in similar compounds correlates with reduced skin permeability (Log Kp: -6.21 cm/s) , suggesting this compound may need formulation enhancements for topical use.

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